6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one
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Description
6-(4-morpholinylsulfonyl)benzo[cd]indol-2(1H)-one is a useful research compound. Its molecular formula is C15H14N2O4S and its molecular weight is 318.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
The compound has been identified as a potential inhibitor of the BET bromodomain . The BET family proteins, which include BRD4, have two highly homologous domains: the first bromodomain (BD1) and the second bromodomain (BD2) . The compound shows good selectivity for BET BD1 . It has been shown to mediate the BRD4/NF-κB/NLRP3 inflammatory signaling pathway, significantly improving symptoms of gouty arthritis in a rat model .
Result of Action
The compound has been shown to significantly improve symptoms of gouty arthritis in a rat model . This suggests that the compound may have anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
The compound 6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one interacts with the enzyme Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, a cellular degradation pathway that is essential for cell survival during nutrient starvation .
Cellular Effects
6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one, as an Atg4B inhibitor, can affect various types of cells and cellular processes. By inhibiting Atg4B, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one involves binding interactions with Atg4B, leading to the inhibition of this enzyme . This can result in changes in gene expression related to autophagy, thereby affecting cellular function .
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-1H-benzo[cd]indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15-11-3-1-2-10-13(5-4-12(16-15)14(10)11)22(19,20)17-6-8-21-9-7-17/h1-5H,6-9H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDULWWLCYAFFSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.